S-Octyl ethanethioate

Description

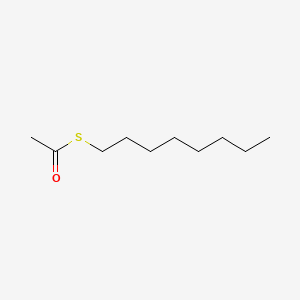

S-Octyl ethanethioate (IUPAC name: this compound) is a sulfur-containing ester characterized by an octyl group linked via a thioester bond to an acetyl moiety. Its molecular formula is C₁₀H₂₀OS, with a molecular weight of 188.33 g/mol. Thioesters like this compound are generally more reactive than oxygen esters due to the weaker C-S bond, influencing their stability and reactivity in industrial or biological systems.

Properties

Molecular Formula |

C10H20OS |

|---|---|

Molecular Weight |

188.33 g/mol |

IUPAC Name |

S-octyl ethanethioate |

InChI |

InChI=1S/C10H20OS/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3 |

InChI Key |

NQMNVUDCUZKJRL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCSC(=O)C |

Canonical SMILES |

CCCCCCCCSC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarity or functional relevance:

Pyridate (S-Octyl Carbonothioate Derivative)

- CAS Number : 55512-33-9

- Molecular Formula : C₁₉H₂₃ClN₂O₂S

- Use : Herbicide (acts via inhibition of photosynthesis in weeds) .

- Structure: Incorporates an S-octyl carbonothioate group attached to a 6-chloro-3-phenylpyridazinyl moiety.

- Key Differences :

- Pyridate’s complex aromatic structure enhances target specificity in plants, whereas S-octyl ethanethioate’s simpler structure may limit its direct herbicidal activity.

- Pyridate’s chlorine and pyridazinyl groups contribute to its environmental persistence and bioactivity, unlike this compound, which lacks such functional groups.

Ethyl Oleate

- CAS Number : 111-62-6

- Molecular Formula : C₂₀H₃₈O₂

- Use : Pharmaceutical excipient, lubricant, and cosmetic ingredient .

- Key Differences: Ethyl oleate is an oxygen ester (oleic acid + ethanol), making it less reactive than thioesters like this compound. Ethyl oleate exhibits low acute toxicity (LD₅₀ > 5,000 mg/kg in rats), whereas thioesters may pose higher toxicity risks due to sulfur reactivity .

Comparative Data Table

| Parameter | This compound | Pyridate | Ethyl Oleate |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₀OS | C₁₉H₂₃ClN₂O₂S | C₂₀H₃₈O₂ |

| Molecular Weight | 188.33 g/mol | 402.91 g/mol | 310.51 g/mol |

| Functional Groups | Thioester (S-octyl) | Thioester + chloroaryl | Oxygen ester (ethyl oleate) |

| Primary Use | Synthetic intermediate? | Herbicide | Pharmaceutical/Cosmetic |

| Toxicity (Acute) | Data unavailable | Moderate (herbicide class) | Low (LD₅₀ > 5,000 mg/kg) |

| Stability | Hydrolytically unstable | Moderate (aryl stabilization) | High (stable ester) |

Reactivity and Stability

- This compound : Thioesters are prone to hydrolysis under acidic or alkaline conditions, releasing thiols and carboxylic acids. This reactivity is exploited in dynamic covalent chemistry but necessitates careful storage (e.g., inert atmospheres) .

- Pyridate : The chloroaryl group stabilizes the molecule, extending its environmental half-life for herbicidal efficacy. However, photodegradation remains a concern .

- Ethyl Oleate : Oxygen esters are hydrolytically stable under physiological conditions, making them suitable for topical formulations .

Environmental and Toxicological Profiles

- Pyridate: Classified as a herbicide with moderate ecotoxicity.

- This compound: Limited data, but analogous thioesters may exhibit higher aquatic toxicity due to sulfur-based reactivity.

Q & A

Q. What are the standard laboratory synthesis methods for S-Octyl ethanethioate?

this compound can be synthesized via Sonogashira cross-coupling reactions, where S-(4-ethynyl-phenyl) ethanethioate is coupled with dibrominated substrates under controlled conditions . Alternative routes include attaching thioester groups to aromatic intermediates, as seen in herbicide-related compounds like pyridate, which shares structural similarities . Purification typically involves column chromatography, followed by characterization using NMR and mass spectrometry (MS) to confirm molecular identity and purity .

Q. What are the recommended safety protocols for handling and storing this compound?

Store the compound in a sealed container at -20°C for long-term stability, with short-term storage at room temperature if used within two weeks . Handling requires personal protective equipment (PPE), including gloves and eye protection, to minimize skin/eye contact. Ensure adequate ventilation to avoid inhalation of vapors or aerosols .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly ¹H and ¹³C NMR, while High-Performance Liquid Chromatography (HPLC) assesses purity . Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary data on molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers mitigate degradation challenges during this compound synthesis?

Degradation risks, such as thioester bond hydrolysis, require inert reaction environments (e.g., argon/nitrogen atmospheres) and moisture-free solvents . Monitoring reaction progress via Thin-Layer Chromatography (TLC) or real-time MS can identify intermediate instability, enabling rapid optimization of reaction parameters like temperature and catalyst loading .

Q. How should contradictory data in purity assessments be resolved?

Discrepancies between HPLC purity (>95%) and elemental analysis results may arise from residual solvents or byproducts. Combine multiple methods: HPLC for organic impurities, Karl Fischer titration for water content, and inductively coupled plasma (ICP) spectroscopy for inorganic residues . Statistical analysis (e.g., ANOVA) can quantify measurement uncertainties .

Q. What experimental designs are suitable for studying this compound’s stability under varying conditions?

Accelerated stability studies under thermal (40–60°C), oxidative (H₂O₂ exposure), and photolytic (UV light) stress can predict degradation pathways . Use HPLC-MS to track degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life .

Q. How can this compound’s role in herbicide mechanisms be investigated?

Its structural similarity to pyridate, a herbicidal thiocarbonate, suggests potential as a bioactive intermediate . Comparative studies using electrophysiological assays (e.g., plant membrane disruption) or enzyme inhibition assays (e.g., acetyl-CoA carboxylase activity) can elucidate its mode of action. Isotopic labeling (¹⁴C or ³H) may track metabolic pathways in plant models .

Methodological Notes

- Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials, with processed data (e.g., kinetic curves, statistical summaries) integrated into the main text .

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial websites) to ensure credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.